molecular formula C18H21NO2S B12216711 Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione

Cat. No.: B12216711
M. Wt: 315.4 g/mol
InChI Key: JEEGTMOMKSZYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione is a complex organic compound that features a morpholine ring, a furan ring, and a methanethione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione typically involves multi-step organic reactions. One common method involves the reaction of 4-(propan-2-yl)phenylfuran with morpholine in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran or dimethyl sulfoxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the methanethione group to a methanethiol group.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like halides or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce methanethiol derivatives.

Scientific Research Applications

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: This compound has similar structural features and applications.

    2-(4′-Morpholin-4″-yl-5H-chromeno-[2,3-d]pyrimidin-2′-yl)phenol: Another compound with a morpholine ring and potential biological activity.

Uniqueness

Morpholin-4-yl{5-[4-(propan-2-yl)phenyl]furan-2-yl}methanethione is unique due to its combination of a morpholine ring, a furan ring, and a methanethione group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C18H21NO2S

Molecular Weight

315.4 g/mol

IUPAC Name

morpholin-4-yl-[5-(4-propan-2-ylphenyl)furan-2-yl]methanethione

InChI

InChI=1S/C18H21NO2S/c1-13(2)14-3-5-15(6-4-14)16-7-8-17(21-16)18(22)19-9-11-20-12-10-19/h3-8,13H,9-12H2,1-2H3

InChI Key

JEEGTMOMKSZYEN-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=CC=C(O2)C(=S)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.